4-(3-Bromoprop-1-YN-1-YL)aniline
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Overview
Description
4-(3-Bromoprop-1-YN-1-YL)aniline is an organic compound with the molecular formula C9H8BrN It consists of an aniline group substituted with a 3-bromoprop-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromoprop-1-YN-1-YL)aniline typically involves the reaction of aniline with 3-bromoprop-1-yne. This reaction can be carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromoprop-1-YN-1-YL)aniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and copper co-catalysts in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted aniline derivative, while oxidation can produce corresponding oxides.
Scientific Research Applications
4-(3-Bromoprop-1-YN-1-YL)aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-Bromoprop-1-YN-1-YL)aniline involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide: Similar in structure but lacks the aniline group.
3-Bromo-1-propyne: Another related compound with similar reactivity but different applications.
4-(3-Bromoprop-1-yn-1-yl)benzene: Similar structure but without the amino group.
Uniqueness
4-(3-Bromoprop-1-YN-1-YL)aniline is unique due to the presence of both the aniline and 3-bromoprop-1-yn-1-yl groups, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C9H8BrN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
4-(3-bromoprop-1-ynyl)aniline |
InChI |
InChI=1S/C9H8BrN/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,7,11H2 |
InChI Key |
WSLHBCIKRDBRSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CCBr)N |
Origin of Product |
United States |
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